molecular formula C16H17N3O3S B2693494 N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide CAS No. 449785-16-4

N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide

Cat. No. B2693494
CAS RN: 449785-16-4
M. Wt: 331.39
InChI Key: HBQSUGRTIPUEGO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole compounds are known for their diverse pharmacological effects .


Molecular Structure Analysis

The compound has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has a cyclopropane carboxamide group, which could contribute to its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the pyrazole ring might undergo reactions typical of aromatic compounds .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some pyrazole compounds have shown antileishmanial and antimalarial activities .

Future Directions

Future research could explore the potential uses of this compound, particularly given the known pharmacological effects of pyrazole compounds . Further studies could also investigate its synthesis, properties, and safety.

properties

IUPAC Name

N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-10-4-2-3-5-14(10)19-15(17-16(20)11-6-7-11)12-8-23(21,22)9-13(12)18-19/h2-5,11H,6-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQSUGRTIPUEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide

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